1-(6-Methylpyridin-2-yl)hexan-1-amine
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Overview
Description
1-(6-Methylpyridin-2-yl)hexan-1-amine is an organic compound with the molecular formula C12H20N2 It is characterized by a pyridine ring substituted with a methyl group at the 6th position and an amine group attached to a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-2-yl)hexan-1-amine typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with hexylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-pressure liquid chromatography (HPLC) and other advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyridin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)hexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(6-Methylpyridin-2-yl)propan-2-amine
- 1-(6-Methylpyridin-2-yl)butan-1-amine
- 1-(6-Methylpyridin-2-yl)pentan-1-amine
Comparison: 1-(6-Methylpyridin-2-yl)hexan-1-amine is unique due to its longer hexane chain, which may influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)hexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-4-5-8-11(13)12-9-6-7-10(2)14-12/h6-7,9,11H,3-5,8,13H2,1-2H3 |
InChI Key |
ZOEXBWGTQWIVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC(=N1)C)N |
Origin of Product |
United States |
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